Tco-peg4-VC-pab-mmae
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tco-peg4-VC-pab-mmae is a compound used in the development of antibody-drug conjugates (ADCs). It consists of a cleavable linker (Tco-peg4-VC-pab) and a potent tubulin inhibitor, monomethyl auristatin E (MMAE). This compound is designed to deliver cytotoxic agents specifically to cancer cells, minimizing damage to healthy cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tco-peg4-VC-pab-mmae involves multiple steps:
Synthesis of the linker (Tco-peg4-VC-pab): This involves the attachment of Tco (trans-cyclooctene) to a polyethylene glycol (PEG) spacer, followed by the addition of valine-citrulline (VC) and para-aminobenzyl (pab) groups.
Conjugation with MMAE: The linker is then conjugated with monomethyl auristatin E (MMAE) through a series of chemical reactions, including click chemistry reactions such as the inverse electron demand Diels-Alder reaction (iEDDA) with tetrazine-containing molecules
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated synthesizers and stringent quality control measures to ensure high purity and consistency. The process includes:
Automated Synthesis: Utilizing automated synthesizers to perform the multi-step synthesis efficiently.
Purification: Employing techniques such as high-performance liquid chromatography (HPLC) to purify the final product.
Quality Control: Conducting rigorous quality control tests to ensure the compound meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Tco-peg4-VC-pab-mmae undergoes several types of chemical reactions:
Click Chemistry Reactions: The Tco group undergoes inverse electron demand Diels-Alder reactions (iEDDA) with tetrazine-containing molecules.
Cleavage Reactions: The valine-citrulline (VC) linker is cleavable, allowing the release of MMAE upon reaching the target site.
Common Reagents and Conditions
Reagents: Tetrazine-containing molecules, solvents such as dimethyl sulfoxide (DMSO), and various catalysts.
Conditions: Reactions are typically carried out under controlled temperatures and inert atmospheres to prevent degradation.
Major Products
The major product of these reactions is the release of monomethyl auristatin E (MMAE) at the target site, which exerts its cytotoxic effects by inhibiting tubulin polymerization .
Aplicaciones Científicas De Investigación
Tco-peg4-VC-pab-mmae has a wide range of scientific research applications:
Mecanismo De Acción
Tco-peg4-VC-pab-mmae exerts its effects through the following mechanism:
Targeting: The ADC binds to specific antigens on the surface of cancer cells.
Internalization: The ADC is internalized by the cancer cell through endocytosis.
Cleavage: The valine-citrulline linker is cleaved, releasing MMAE inside the cancer cell.
Cytotoxic Action: MMAE inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis of the cancer cell
Comparación Con Compuestos Similares
Similar Compounds
DBCO-PEG4-VC-PAB-MMAE: Another ADC linker conjugate with a similar structure and mechanism of action.
Auristatins: A class of tubulin inhibitors used in various ADCs.
Maytansinoids: Another class of cytotoxic agents used in ADCs.
Uniqueness
Tco-peg4-VC-pab-mmae is unique due to its use of the Tco group, which allows for efficient click chemistry reactions, and its cleavable valine-citrulline linker, which ensures targeted release of MMAE at the cancer site .
Propiedades
Fórmula molecular |
C78H127N11O19 |
---|---|
Peso molecular |
1522.9 g/mol |
Nombre IUPAC |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C78H127N11O19/c1-15-53(8)68(62(101-13)48-64(91)89-39-25-31-61(89)70(102-14)54(9)71(93)82-55(10)69(92)57-26-20-19-21-27-57)87(11)75(97)66(51(4)5)86-74(96)67(52(6)7)88(12)78(100)107-49-56-32-34-58(35-33-56)83-72(94)60(30-24-37-80-76(79)98)84-73(95)65(50(2)3)85-63(90)36-40-103-42-44-105-46-47-106-45-43-104-41-38-81-77(99)108-59-28-22-17-16-18-23-29-59/h16-17,19-21,26-27,32-35,50-55,59-62,65-70,92H,15,18,22-25,28-31,36-49H2,1-14H3,(H,81,99)(H,82,93)(H,83,94)(H,84,95)(H,85,90)(H,86,96)(H3,79,80,98)/b17-16+/t53-,54+,55+,59?,60-,61-,62+,65-,66-,67-,68-,69+,70+/m0/s1 |
Clave InChI |
RCUWIJNSWOFTSK-CYFMCQSESA-N |
SMILES isomérico |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCNC(=O)OC4CCC/C=C/CC4 |
SMILES canónico |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCNC(=O)OC4CCCC=CCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.